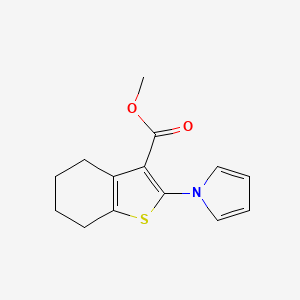

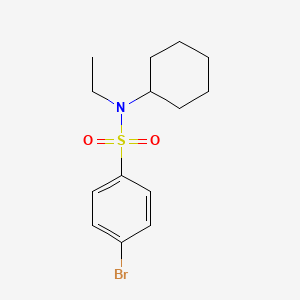

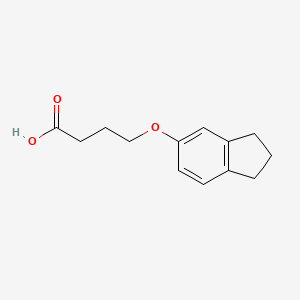

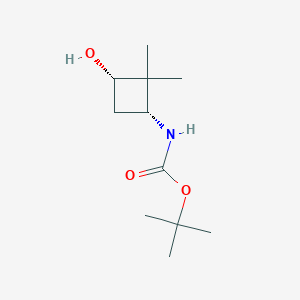

methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and pyridine. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a basic heterocycle and reacts with acids to form salts .

Synthesis Analysis

Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing agents .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, pyrrole is relatively basic, has a pungent odor, and is sensitive to air .Wissenschaftliche Forschungsanwendungen

Electrochromic Properties

In research on novel copolymers containing carbazole, compounds including pyrrole derivatives were synthesized and their electrochromic properties investigated. These studies involved the synthesis of homopolymers and copolymers with pyrrole, exploring their electrochemical properties and assessing their potential for applications in electrochromic devices (Aydın & Kaya, 2013).

Anti-Inflammatory Applications

Research into novel molecules as potential anti-inflammatory agents led to the synthesis of derivatives based on the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide. This indicates the potential utility of related pyrrole compounds in developing new anti-inflammatory drugs (Moloney, 2001).

Catalytic and Polymerization Applications

Pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This demonstrates the role of pyrrole derivatives in catalysis and polymerization, potentially leading to the synthesis of various substituted benzene derivatives with high yields (Wiest, Poethig, & Bach, 2016).

Synthesis of Functionalized Tetrahydropyridines

In another study, a phosphine-catalyzed annulation reaction was explored, leading to the synthesis of functionalized tetrahydropyridines. This highlights the potential for pyrrole derivatives in complex organic synthesis and the creation of novel organic compounds (Zhu, Lan, & Kwon, 2003).

Electropolymerization Studies

Pyrrole derivatives have also been used in electropolymerization studies, contributing to the development of new materials with advanced optoelectronic properties. These studies illustrate the versatility of pyrrole derivatives in materials science and engineering (Kurtay et al., 2020).

Crystal Structure Determination

In the field of crystallography, pyrrole derivatives have been crucial for determining the crystal structure of compounds with potential antitumoral properties, underscoring their significance in medicinal chemistry and drug development (Silva et al., 2012).

Wirkmechanismus

Target of Action

Compounds with a similar pyrrole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other pyrrole derivatives .

Biochemical Pathways

Based on the biological activities of similar pyrrole derivatives, it can be inferred that this compound may influence a variety of pathways related to inflammation, tumor growth, and microbial infections .

Result of Action

Given the biological activities of similar pyrrole derivatives, it is likely that this compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-17-14(16)12-10-6-2-3-7-11(10)18-13(12)15-8-4-5-9-15/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZWYJMXXVHBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloro-4-fluoroanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2824696.png)

![1-(2-methoxyethyl)-2-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2824709.png)